Biochemical Binding Potency of KRAS G12D Inhibitor 12: IC50 Comparison with Structurally Related Patent Compounds
KRAS G12D inhibitor 12 demonstrates a biochemical IC50 value of 35.8 nM against GppNp-loaded KRAS G12D protein in a GTP competition assay, as documented in BindingDB from patent US20240199644 [1]. This potency represents an intermediate position within the WO2021108683A1 patent series: it is less potent than the most optimized leads (which achieve sub-nanomolar IC50 values in some reported series) but substantially more potent than early-generation salt-bridge forming inhibitors such as TH-Z816, which exhibits an IC50 of 14 μM against KRAS G12D [2]. This positioning makes the compound suitable for dose-response studies requiring measurable but not saturating target engagement.
| Evidence Dimension | Biochemical inhibition of KRAS G12D (IC50) |
|---|---|
| Target Compound Data | 35.8 nM |
| Comparator Or Baseline | TH-Z816 (early-generation salt-bridge inhibitor): 14 μM |
| Quantified Difference | Approximately 391-fold more potent than TH-Z816; less potent than sub-nanomolar optimized leads |
| Conditions | GppNp-loaded HIS-KRAS(G12D, aa 1-169) pre-incubated with compound in presence of 200 μM GTP in 384-well plate for 15 min |
Why This Matters
This quantitative benchmark allows researchers to position KRAS G12D inhibitor 12 along the potency continuum for appropriate assay selection—avoiding oversaturation issues of ultra-potent probes while still providing measurable inhibition.
- [1] BindingDB. BDBM681815: US20240199644, Compound 12. IC50: 35.8 nM. Assay: GppNp-loaded HIS-KRAS(G12D, aa 1-169) with 200 μM GTP. Deposited September 24, 2024. View Source
- [2] Guo, R. et al. (2022). TH-Z816: A salt-bridge forming KRAS G12D inhibitor with IC50 of 14 μM. Hubei University Research Highlight. View Source
